Cas no 2098089-45-1 (2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide)

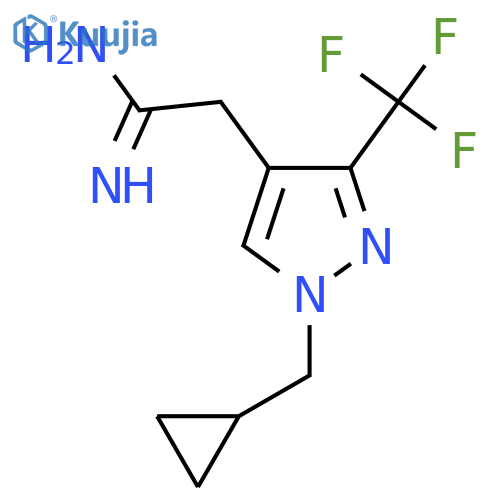

2098089-45-1 structure

商品名:2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide 化学的及び物理的性質

名前と識別子

-

- 2098089-45-1

- 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide

- AKOS026724272

- F2198-5493

- 2-[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanimidamide

- 1H-Pyrazole-4-ethanimidamide, 1-(cyclopropylmethyl)-3-(trifluoromethyl)-

-

- インチ: 1S/C10H13F3N4/c11-10(12,13)9-7(3-8(14)15)5-17(16-9)4-6-1-2-6/h5-6H,1-4H2,(H3,14,15)

- InChIKey: YHOINMDXWAKUCY-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(CC(=N)N)=CN(CC2CC2)N=1)(F)F

計算された属性

- せいみつぶんしりょう: 246.10923092g/mol

- どういたいしつりょう: 246.10923092g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 67.7Ų

じっけんとくせい

- 密度みつど: 1.54±0.1 g/cm3(Predicted)

- ふってん: 329.9±52.0 °C(Predicted)

- 酸性度係数(pKa): 11.82±0.40(Predicted)

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2198-5493-0.25g |

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide |

2098089-45-1 | 95%+ | 0.25g |

$776.0 | 2023-09-06 | |

| Life Chemicals | F2198-5493-1g |

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide |

2098089-45-1 | 95%+ | 1g |

$860.0 | 2023-09-06 | |

| Life Chemicals | F2198-5493-10g |

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide |

2098089-45-1 | 95%+ | 10g |

$3612.0 | 2023-09-06 | |

| TRC | C163271-500mg |

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1h-pyrazol-4-yl)acetimidamide |

2098089-45-1 | 500mg |

$ 795.00 | 2022-06-06 | ||

| TRC | C163271-100mg |

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1h-pyrazol-4-yl)acetimidamide |

2098089-45-1 | 100mg |

$ 210.00 | 2022-06-06 | ||

| Life Chemicals | F2198-5493-5g |

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide |

2098089-45-1 | 95%+ | 5g |

$2580.0 | 2023-09-06 | |

| TRC | C163271-1g |

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1h-pyrazol-4-yl)acetimidamide |

2098089-45-1 | 1g |

$ 1230.00 | 2022-06-06 | ||

| Life Chemicals | F2198-5493-0.5g |

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide |

2098089-45-1 | 95%+ | 0.5g |

$817.0 | 2023-09-06 | |

| Life Chemicals | F2198-5493-2.5g |

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide |

2098089-45-1 | 95%+ | 2.5g |

$1720.0 | 2023-09-06 |

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide 関連文献

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

2098089-45-1 (2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide) 関連製品

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 249916-07-2(Borreriagenin)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 4964-69-6(5-Chloroquinaldine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬